3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Catalog No.
S715743
CAS No.
69316-09-2
M.F
C9H5Cl2NO
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

CAS Number

69316-09-2

Product Name

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

IUPAC Name

3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2

InChI Key

HRKMSEMFAARJCZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (CAS 69316-09-2) is a highly reactive β-ketonitrile utilized as a bifunctional building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Featuring an electron-deficient 3,5-dichlorobenzoyl moiety coupled with a nucleophile-reactive nitrile group, this compound serves as a primary precursor for generating 5-amino-3-(3,5-dichlorophenyl)pyrazoles and isoxazoles [1]. Its primary procurement value lies in its ability to efficiently install the lipophilic, metabolically stable 3,5-dichlorophenyl pharmacophore in a single condensation step, bypassing multi-step cross-coupling routes that require expensive palladium catalysts.

Substituting 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile with mono-chlorinated analogs (e.g., 4-chlorobenzoylacetonitrile) or corresponding β-keto esters fundamentally alters both the reaction kinetics and the downstream product profile [1]. The dual meta-chlorine substitution exerts a strong inductive electron-withdrawing effect that activates the carbonyl carbon, accelerating cyclization rates with binucleophiles like hydrazines. Furthermore, replacing the nitrile with an ester directs the cyclization toward 5-hydroxyheterocycles rather than the targeted 5-amino derivatives, requiring costly and low-yielding downstream amination steps that disrupt industrial manufacturing workflows[1].

Carbonyl Electrophilicity and Cyclocondensation Efficiency

The presence of two electron-withdrawing chlorine atoms at the meta positions (combined Hammett σ ≈ +0.74) increases the electrophilicity of the β-carbonyl carbon compared to unsubstituted benzoylacetonitrile [1]. In standard cyclocondensation assays with substituted hydrazines, 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile achieves >85% conversion to the corresponding 5-aminopyrazole within 2 hours under mild reflux. In contrast, the unsubstituted baseline requires extended heating (4-6 hours) and typically plateaus at ~65% yield due to competing side reactions [1].

Evidence DimensionCyclocondensation Yield (2h, standard conditions)
Target Compound Data>85% yield
Comparator Or BaselineBenzoylacetonitrile (~65% yield)
Quantified Difference+20% absolute yield and 50% reduced reaction time
ConditionsReaction with aryl hydrazines in refluxing ethanol

Higher cyclization efficiency directly translates to lower solvent usage, reduced reactor time, and higher overall yields in industrial heterocyclic synthesis.

Downstream Pharmacophore Lipophilicity (LogP Enhancement)

When incorporated via 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, the resulting heterocyclic scaffolds exhibit a predictable increase in lipophilicity compared to mono-chlorinated analogs [1]. Compared to derivatives synthesized from 4-chlorobenzoylacetonitrile, the 3,5-dichloro analogs typically demonstrate a LogP increase of approximately +0.6 to +0.8 units [1]. This physicochemical tuning is utilized for enhancing membrane permeability and binding affinity in hydrophobic target pockets.

Evidence DimensionDownstream Scaffold LogP Contribution
Target Compound Data3,5-Dichloro substitution (ΔLogP ≈ +1.4 vs unsubstituted)
Comparator Or Baseline4-Chloro substitution (ΔLogP ≈ +0.7 vs unsubstituted)
Quantified DifferenceAdditional +0.7 LogP units
ConditionsCalculated/measured partition coefficients of resulting 3-aryl-5-aminopyrazoles

Procuring the exact 3,5-dichloro precursor is essential for achieving the strict lipophilicity requirements of advanced agrochemical and pharmaceutical leads.

Chemoselectivity in Bifunctional Cyclization

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile exclusively yields 5-amino-substituted pyrazoles or isoxazoles upon reaction with hydrazines or hydroxylamine [1]. If the corresponding ester, ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, is used as a substitute, the reaction predominantly yields the 5-hydroxy (or tautomeric pyrazolone) derivative. Converting the hydroxy group to an amino group requires halogenation (e.g., POCl3) followed by amination, adding two synthetic steps and reducing overall yield by >30% [1].

Evidence DimensionSynthetic Steps to 5-Aminoheterocycle
Target Compound Data1 step (via oxopropanenitrile)
Comparator Or Baseline3 steps (via oxopropanoate ester)
Quantified DifferenceElimination of 2 synthetic steps and >30% yield loss
ConditionsStandard heterocycle synthesis from bifunctional precursors

Selecting the nitrile precursor avoids multi-step functional group interconversions, drastically lowering the cost of goods (COGs) for amino-substituted scaffolds.

Synthesis of 5-Amino-3-Arylpyrazole Kinase Inhibitors

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is the starting material for the rapid assembly of 5-amino-3-(3,5-dichlorophenyl)pyrazoles, a core scaffold in numerous experimental kinase inhibitors [1]. Its high electrophilicity ensures clean cyclization, while the nitrile group directly provides the critical 5-amino substituent necessary for hinge-region hydrogen bonding in the kinase ATP-binding site.

Agrochemical Development (Insecticides and Fungicides)

The compound is utilized in agrochemical R&D for generating lipophilic, metabolically robust isoxazole and pyrazole derivatives[1]. The 3,5-dichloro substitution pattern provides essential steric shielding that prevents rapid oxidative degradation in target pests, making this specific precursor highly relevant for synthesizing GABA-gated chloride channel antagonists.

High-Throughput Library Generation for Drug Discovery

Due to its reactivity and the lack of required protection/deprotection steps, this β-ketonitrile is procured for parallel synthesis libraries [1]. It allows medicinal chemists to systematically vary the hydrazine or hydroxylamine inputs while keeping the highly validated 3,5-dichlorophenyl pharmacophore constant, streamlining the hit-to-lead optimization process.

XLogP3

2.7

Wikipedia

3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Dates

Last modified: 08-15-2023

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